2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine
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Overview
Description
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine is a heterocyclic compound that features both a piperidine ring and a 1,2,4-triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an isopropyl-substituted hydrazine with a suitable nitrile can lead to the formation of the triazole ring, which can then be coupled with a piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted piperidines with altered functional groups .
Scientific Research Applications
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. This interaction can modulate biological pathways, leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring and exhibit similar biological activities.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives are structurally similar and have comparable chemical properties
Uniqueness
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine is unique due to the specific substitution pattern on the triazole ring and its combination with the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)piperidine |
InChI |
InChI=1S/C10H18N4/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,13,14) |
InChI Key |
OGSATULQVGXQLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=N1)C2CCCCN2 |
Origin of Product |
United States |
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